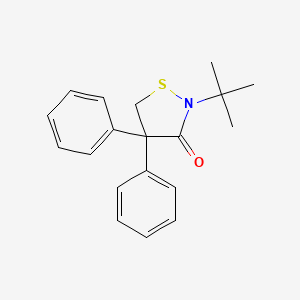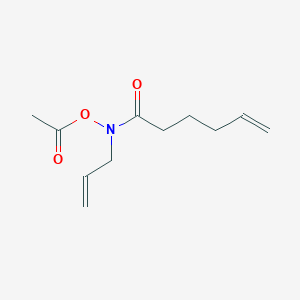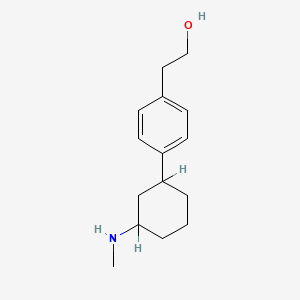
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is a heterocyclic compound that contains a thiazolidine ring This compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of tert-butylamine, benzaldehyde, and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired thiazolidine ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form interactions with biological molecules, leading to various effects. The compound may inhibit certain enzymes or interact with cellular receptors, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine: A simpler analog with a similar ring structure but without the tert-butyl and phenyl groups.
Thiazolidin-4-one: Another related compound with a carbonyl group at the fourth position.
Thiazolidinediones: A class of compounds with similar ring structures used in diabetes treatment.
Uniqueness
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the presence of the tert-butyl and phenyl groups, which enhance its stability and reactivity. These groups also contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
79250-30-9 |
|---|---|
Formule moléculaire |
C19H21NOS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-tert-butyl-4,4-diphenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H21NOS/c1-18(2,3)20-17(21)19(14-22-20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
KOGUEQGHOWHTSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)C(CS1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)

![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)





![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)


